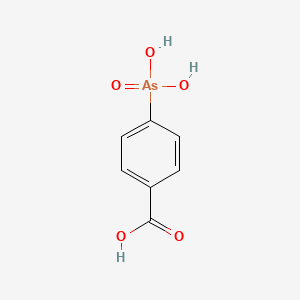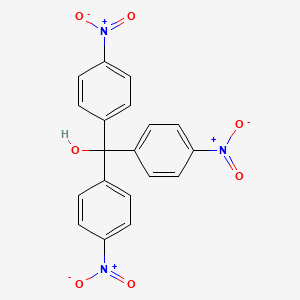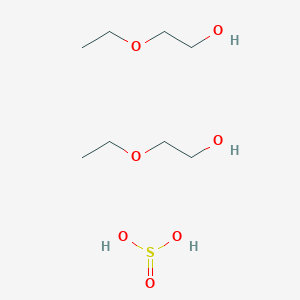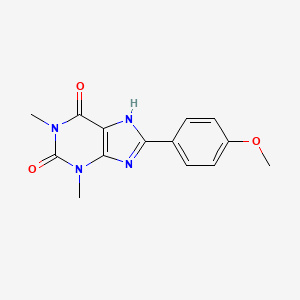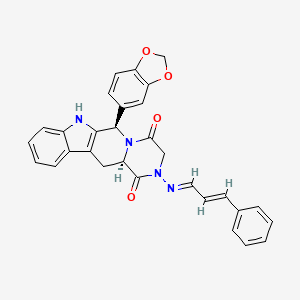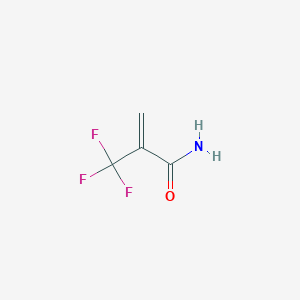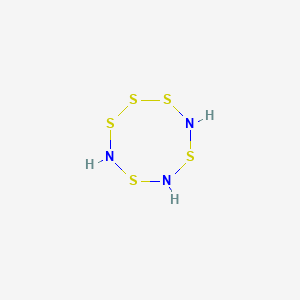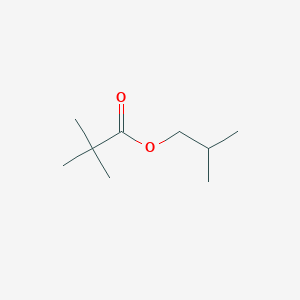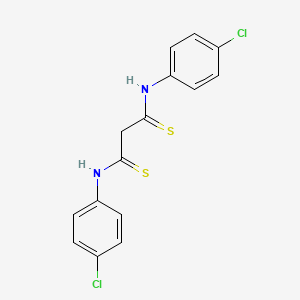
2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- is a complex organic compound that belongs to the class of benzazocines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- typically involves multi-step organic reactions. The starting materials often include aromatic compounds and various reagents that facilitate the formation of the benzazocine ring structure. Common reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzazocine Derivatives: Compounds with similar core structures but different substituents.
Opioid Analogs: Compounds with similar pharmacological properties.
Uniqueness
2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- is unique due to its specific structural features and functional groups, which may confer distinct pharmacological properties compared to other benzazocine derivatives and opioid analogs.
Propiedades
Número CAS |
5099-78-5 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(1S,9S)-4-hydroxy-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-10-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c20-18(23)21-9-8-19(14-4-2-1-3-5-14)12-15(21)10-13-6-7-16(22)11-17(13)19/h1-7,11,15,22H,8-10,12H2,(H2,20,23)/t15-,19-/m0/s1 |
Clave InChI |
CQBUYEUMRLNDEY-KXBFYZLASA-N |
SMILES isomérico |
C1CN([C@H]2CC3=C([C@@]1(C2)C4=CC=CC=C4)C=C(C=C3)O)C(=O)N |
SMILES canónico |
C1CN(C2CC3=C(C1(C2)C4=CC=CC=C4)C=C(C=C3)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



